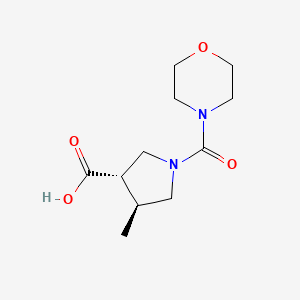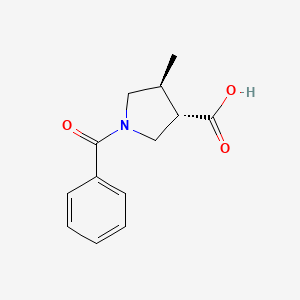
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, it prevents them from carrying out their normal functions, which can lead to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid are dependent on the specific targets that it inhibits. In general, this compound has been shown to have potential therapeutic effects in the treatment of cancer, diabetes, and other diseases. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool compound for drug discovery. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity and lack of solubility.
Future Directions
There are numerous future directions for research on (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of the targets that this compound inhibits. Another area of interest is the exploration of new targets for this compound, which may lead to the discovery of new therapeutic applications. Additionally, research on the toxicity and pharmacokinetics of this compound may help to determine its suitability for use in vivo.
Synthesis Methods
The synthesis of (3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid involves the reaction of 3-chloro-4-cyanobenzene sulfonamide with (S)-4-methylpyrrolidine-3-carboxylic acid in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Scientific Research Applications
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been used in numerous scientific studies as a tool compound for drug discovery. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various disease processes. For example, this compound has been used to develop inhibitors of the protein kinase CK2, which is implicated in cancer and other diseases. It has also been used to develop inhibitors of the enzyme dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes.
properties
IUPAC Name |
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-8-6-16(7-11(8)13(17)18)21(19,20)10-3-2-9(5-15)12(14)4-10/h2-4,8,11H,6-7H2,1H3,(H,17,18)/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSJWDBYHBKBBP-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(3-chloro-4-cyanophenyl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)



